2-Benzoyl-4-bromobenzoic acid
Overview
Description
2-Benzoyl-4-bromobenzoic acid is an organic compound with the molecular formula C14H9BrO3 It is a derivative of benzoic acid, where the benzoyl group is attached to the second carbon and a bromine atom is attached to the fourth carbon of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzoyl-4-bromobenzoic acid can be achieved through several methods. One common approach involves the bromination of 2-benzoylbenzoic acid. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .
Another method involves the Suzuki-Miyaura coupling reaction, where a boronic acid derivative is coupled with a brominated benzoic acid under palladium catalysis. This method provides a high yield of the desired product and is widely used in organic synthesis .
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination reactions. The process is optimized to ensure high purity and yield of the final product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
2-Benzoyl-4-bromobenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
2-Benzoyl-4-bromobenzoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Benzoyl-4-bromobenzoic acid involves its interaction with specific molecular targets. The compound can act as an electrophile in substitution reactions, where it forms covalent bonds with nucleophiles. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Benzoylbenzoic acid: Lacks the bromine atom, resulting in different reactivity and properties.
4-Bromobenzoic acid: Lacks the benzoyl group, leading to different chemical behavior.
2-Bromo-4-benzoylbenzoic acid: Similar structure but with different substitution patterns.
Uniqueness
2-Benzoyl-4-bromobenzoic acid is unique due to the presence of both the benzoyl and bromine groups, which confer distinct chemical properties. This combination allows for specific reactivity in synthetic and biological applications, making it a valuable compound in research and industry .
Biological Activity
2-Benzoyl-4-bromobenzoic acid (CAS Number: 412299-83-3) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its potential applications, mechanisms of action, and findings from various studies, including data tables and case studies.
Chemical Structure and Properties
This compound features a benzoyl group and a bromine atom attached to the benzoic acid structure, which contributes to its unique reactivity and biological properties. The presence of the bromine atom enhances its electrophilic character, allowing it to engage in various chemical reactions.
1. Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. Studies have shown that derivatives of benzoic acid can inhibit bacterial growth effectively. For instance, compounds similar to this compound have demonstrated significant antibacterial effects against both Gram-positive and Gram-negative bacteria .
2. Anticancer Activity
The compound has been explored for its anticancer properties, particularly its ability to induce apoptosis in cancer cells. It has been reported that this compound can interact with anti-apoptotic proteins, making it a potential candidate for cancer therapy. In vitro studies have shown that it can inhibit cell proliferation in various cancer cell lines .
3. Analgesic Effects
In animal models, the compound has been evaluated for analgesic properties using methods such as the writhing test. Results indicated that it could reduce pain responses significantly, suggesting potential use as an analgesic agent .
The mechanism by which this compound exerts its biological effects involves its interaction with specific molecular targets:
- Electrophilic Interactions: The compound acts as an electrophile, forming covalent bonds with nucleophiles in biological systems. This interaction can lead to modulation of enzyme activity or receptor function, affecting cellular processes.
- Targeting Apoptotic Pathways: By binding to anti-apoptotic proteins like Mcl-1 and Bfl-1, the compound may promote apoptosis in cancer cells, thereby enhancing therapeutic efficacy against tumors .
Case Studies and Research Findings
Several studies highlight the biological activity of this compound:
Properties
IUPAC Name |
2-benzoyl-4-bromobenzoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrO3/c15-10-6-7-11(14(17)18)12(8-10)13(16)9-4-2-1-3-5-9/h1-8H,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHXJPZWBJBDDTE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Br)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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